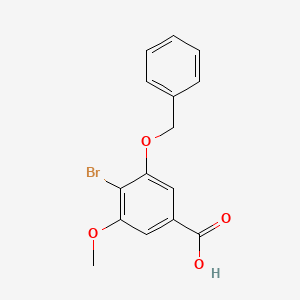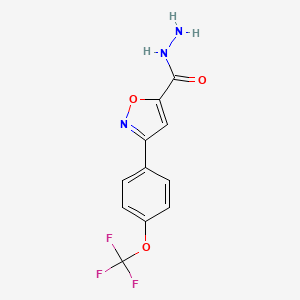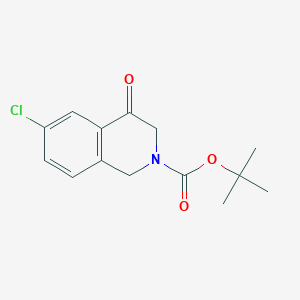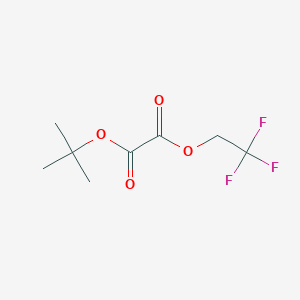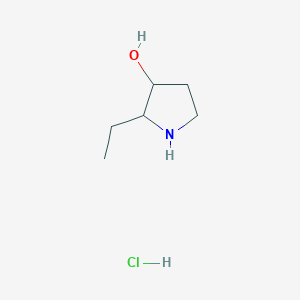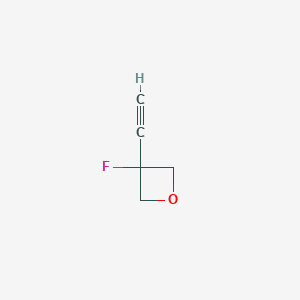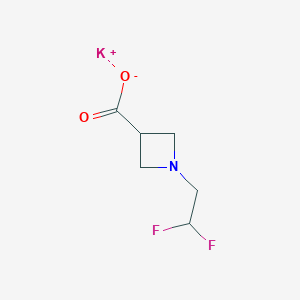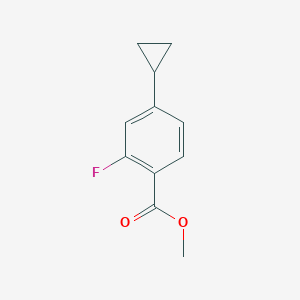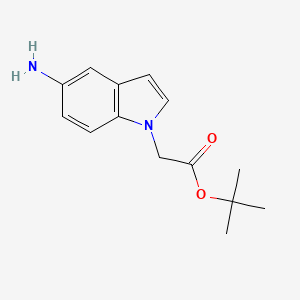
tert-Butyl (5-amino-1H-indol-1-yl)acetate
Übersicht
Beschreibung
“tert-Butyl (5-amino-1H-indol-1-yl)acetate” is a chemical compound with the molecular weight of 246.31 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indoles, including “this compound”, often involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A method has been reported for the synthesis of indoles from aryl Grignard reagents and tert-butyl azodicarboxylate, proceeding via the double Boc-protected arylhydrazine .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered and a six-membered ring, forming the indole structure, along with a tert-butyl group and an acetate group .Chemical Reactions Analysis
Indole syntheses, including that of “this compound”, almost universally involve the formation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . The reaction tolerates often-troublesome functionalities such as ketones, esters, and nitro groups .Wissenschaftliche Forschungsanwendungen
X-Ray Structure and DFT Studies
The compound tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, a variant of tert-Butyl (5-amino-1H-indol-1-yl)acetate, has been synthesized and analyzed using X-ray diffraction, NMR spectroscopy, and DFT studies. This research contributes to understanding the molecular structure, electrostatic potential maps, and reactivity descriptors of similar indole derivatives (Boraei, Soliman, Haukka, & Barakat, 2021).
Indole Derivative Synthesis
Studies on the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes, which are related to this compound, demonstrate significant insights into the synthesis of indole derivatives. These reactions depend on the substituent at the nitrogen atom and contribute to the understanding of indole formation mechanisms (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).
Spirocyclic Indoline Lactone Synthesis
Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, which bears structural resemblance to this compound, led to the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This synthesis contradicts previous findings and contributes to the field of spirocyclic lactone synthesis (Hodges, Wang, & Riley, 2004).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tert-Butyl (5-amino-1H-indol-1-yl)acetate is an indole derivative . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders .
Mode of Action
The mode of action of this compound involves its interaction with multiple receptors . The compound binds with high affinity to these receptors, which can lead to various biological effects .
Biochemical Pathways
This compound, like other indole derivatives, can affect various biochemical pathways . These pathways can lead to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The result of the action of this compound can vary depending on the specific biological activity. For example, it can show inhibitory activity against certain viruses . It can also have anti-inflammatory, anticancer, and other effects depending on the specific biochemical pathways it affects .
Biochemische Analyse
Biochemical Properties
tert-Butyl (5-amino-1H-indol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and cholecystokinin-2 receptor antagonists . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have demonstrated antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of key signaling pathways and the regulation of gene expression involved in cell proliferation, apoptosis, and immune responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors and enzymes, leading to the inhibition of their activity. For example, this compound inhibits GSK-3β, which plays a critical role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis . Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, and its degradation products have been identified and characterized . Long-term studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity . At very high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and conversion into active metabolites . The compound’s metabolic pathways include hydroxylation, deamination, and conjugation reactions, which are essential for its biological activity and elimination from the body. These metabolic processes also influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain. Its localization and accumulation in specific tissues are crucial for its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its biological effects. Its subcellular distribution is essential for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
tert-butyl 2-(5-aminoindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)9-16-7-6-10-8-11(15)4-5-12(10)16/h4-8H,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMKRKMSNATACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



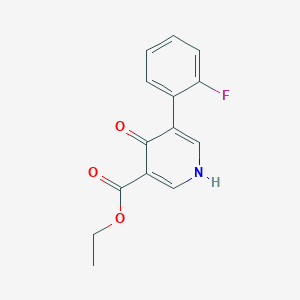
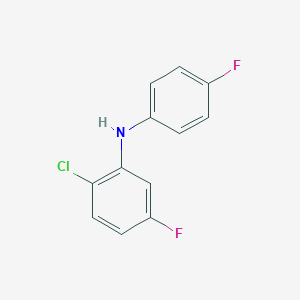
![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid](/img/structure/B1407848.png)
